A Technical Guide to Pelargonidin 3-O-rutinoside in Edible Plants: Natural Sources, Quantification, and Biological Context
A Technical Guide to Pelargonidin 3-O-rutinoside in Edible Plants: Natural Sources, Quantification, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pelargonidin (B1210327) 3-O-rutinoside, a significant anthocyanin found in various edible plants. The document details its natural sources, presents quantitative data, outlines experimental protocols for its analysis, and discusses its potential biological relevance.
Natural Sources of Pelargonidin 3-O-rutinoside
Pelargonidin 3-O-rutinoside is a water-soluble pigment belonging to the anthocyanin class of flavonoids, contributing to the red and orange hues of many fruits and vegetables.[1] Its presence has been identified in a variety of edible plants, particularly in berries.
Key dietary sources include:
-
Berries: Blackcurrant (Ribes nigrum), red raspberry (Rubus idaeus), and strawberry (Fragaria ananassa) are notable sources of this compound.[2][3] Sweet cherries (Prunus avium) also contain Pelargonidin 3-O-rutinoside.[2][4] The seeds of blackcurrants, raspberries, and strawberries have also been found to contain this anthocyanin.[5]
-
Other Fruits: Passion fruit (Passiflora edulis) has been reported to contain Pelargonidin 3-O-rutinoside, although not quantified in the available literature.[6]
-
Grains and Vegetables: While primarily found in fruits, its presence has also been detected in rice (Oryza sativa), narrowleaf cattails (Typha angustifolia), white mustards (Sinapis alba), and fennels (Foeniculum vulgare).[6]
Quantitative Analysis of Pelargonidin 3-O-rutinoside in Edible Plants
The concentration of Pelargonidin 3-O-rutinoside can vary significantly between different plant species and even cultivars, influenced by factors such as ripeness, growing conditions, and processing methods.[2][7][8] The following table summarizes the quantitative data available from scientific literature.
| Plant Source | Mean Content (mg/100 g FW) | Minimum Content (mg/100 g FW) | Maximum Content (mg/100 g FW) | Standard Deviation | No. of Samples (n) | No. of Studies (N) | Reference(s) |
| Blackcurrant, raw | 2.48 | 1.68 | 2.96 | 0.62 | 6 | 6 | [2] |
| Red raspberry, raw | 0.42 | 0.00 | 0.85 | 0.43 | 3 | 3 | [2] |
| Strawberry, raw | 1.32 | 0.00 | 5.54 | 1.75 | 29 | 29 | [2] |
| Sweet cherry, raw | 1.24 | 0.00 | 3.91 | 1.30 | 16 | 16 | [2] |
| Strawberry, jam | 0.16 | 0.00 | 0.32 | 0.16 | 5 | 5 | [2] |
| Plant Part | Content (mg/g DW) | Reference(s) |
| Blackcurrant seeds | 0.37 | [5] |
| Raspberry seeds | 0.31 | [5] |
| Strawberry seeds | 0.28 | [5] |
Experimental Protocols for Analysis
The extraction and quantification of Pelargonidin 3-O-rutinoside from plant matrices typically involve several key steps, from sample preparation to chromatographic analysis.
Extraction of Pelargonidin 3-O-rutinoside
A common method for extracting anthocyanins, including Pelargonidin 3-O-rutinoside, from plant material involves the use of acidified solvents to maintain the stability of the flavylium (B80283) cation.
Protocol: Acidified Methanol (B129727) Extraction
-
Sample Preparation: Freeze-dry the plant material to remove water content and grind it into a fine powder to increase the surface area for extraction.
-
Extraction Solvent: Prepare a solution of methanol acidified with hydrochloric acid (e.g., 1% HCl in methanol). The acid helps to stabilize the anthocyanin structure.
-
Extraction Process:
-
Weigh a known amount of the powdered sample (e.g., 0.1 g).
-
Add a specific volume of the extraction solvent (e.g., 20 mL).
-
Homogenize the mixture using a high-speed homogenizer (e.g., Ultra-Turrax) for a short duration (e.g., 1 minute).[9]
-
For exhaustive extraction, the process can be repeated multiple times.[9]
-
-
Purification:
-
Centrifuge the extract to pellet solid plant material.
-
The supernatant can be further purified using solid-phase extraction (SPE) with cartridges like C18 to remove non-polar compounds, sugars, and acids.
-
For higher purity, techniques like high-speed counter-current chromatography (HSCCC) can be employed.[10][11]
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a suitable detector is the standard method for the separation and quantification of Pelargonidin 3-O-rutinoside.
Protocol: HPLC Analysis
-
Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector or a mass spectrometer (MS) is typically used.
-
Column: A reversed-phase C18 column is commonly employed for the separation of anthocyanins.
-
Mobile Phase: A gradient elution is generally used, consisting of two solvents:
-
Solvent A: Acidified water (e.g., with formic acid or trifluoroacetic acid).
-
Solvent B: An organic solvent like methanol or acetonitrile.
-
-
Detection:
-
PDA Detection: Monitor the absorbance at the characteristic wavelength for anthocyanins, which is typically around 520 nm.
-
Mass Spectrometry (MS) Detection: For more specific identification and quantification, tandem mass spectrometry (MS/MS) can be used. The precursor ion for Pelargonidin 3-O-rutinoside is m/z 579, and a characteristic product ion is m/z 271 (the pelargonidin aglycone).[12][13]
-
-
Quantification: Create a calibration curve using a pure standard of Pelargonidin 3-O-rutinoside of known concentrations. The concentration in the sample is then determined by comparing its peak area to the calibration curve.
Biological Signaling Pathways
While research on the specific signaling pathways modulated by Pelargonidin 3-O-rutinoside is ongoing, studies on structurally similar anthocyanins, such as pelargonidin-3-O-glucoside, provide insights into its potential mechanisms of action. These compounds have been shown to exhibit anti-inflammatory and antioxidant effects.
A plausible mechanism of action, inferred from related compounds, involves the modulation of key inflammatory and antioxidant pathways. For instance, pelargonidin-3-O-glucoside has been reported to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14] Additionally, acetylated pelargonidin-3-O-glucoside has been shown to activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway.[15]
Below is a conceptual diagram illustrating a potential signaling pathway influenced by Pelargonidin 3-O-rutinoside, based on the activity of related anthocyanins.
Caption: Potential signaling pathways modulated by Pelargonidin 3-O-rutinoside.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the extraction, identification, and quantification of Pelargonidin 3-O-rutinoside from edible plant sources.
Caption: Experimental workflow for Pelargonidin 3-O-rutinoside analysis.
This guide provides a foundational understanding of Pelargonidin 3-O-rutinoside in edible plants. Further research is warranted to fully elucidate its bioavailability, metabolism, and specific molecular targets to leverage its potential in drug development and nutritional science.
References
- 1. researchgate.net [researchgate.net]
- 2. Showing all foods in which the polyphenol Pelargonidin 3-O-rutinoside is found - Phenol-Explorer [phenol-explorer.eu]
- 3. pelargonidin 3-O-rutinoside | C27H31O14+ | CID 443917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound Pelargonidin 3-rutinoside (FDB021681) - FooDB [foodb.ca]
- 5. mdpi.com [mdpi.com]
- 6. Human Metabolome Database: Showing metabocard for pelargonidin-3-O-rutinoside (HMDB0304455) [hmdb.ca]
- 7. Showing retention factors for Pelargonidin 3-O-rutinoside in foods with the process stored at room temperature - Phenol-Explorer [phenol-explorer.eu]
- 8. Showing retention factors for Pelargonidin 3-O-rutinoside in foods with the process puree making - Phenol-Explorer [phenol-explorer.eu]
- 9. researchgate.net [researchgate.net]
- 10. Pelargonidin-3-O-rutinoside as a novel α-glucosidase inhibitor for improving postprandial hyperglycemia - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. An effective method for preparation of high-purity pelargonidin-3-O-glucoside from strawberry and its protective effect on cellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput analysis of anthocyanins in horticultural crops using probe electrospray ionization tandem mass spectrometry (PESI/MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Acetylated pelargonidin-3-O-glucoside exhibits promising thermostability, lipophilicity, and protectivity against oxidative damage by activating the Nrf2/ARE pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
